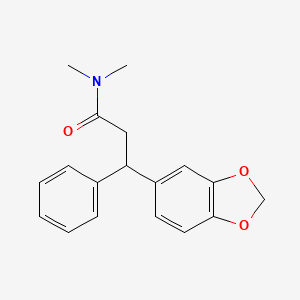![molecular formula C26H22N4O B6130433 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6130433.png)
3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol, also known as QCM-7, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. QCM-7 is a derivative of beta-carboline, a class of compounds that has been found to have various biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol is not fully understood, but it is believed to act through multiple pathways. 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has also been shown to activate the aryl hydrocarbon receptor, which plays a role in the regulation of immune and inflammatory responses. Additionally, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to modulate the activity of various ion channels and receptors, including the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. In cancer research, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth and proliferation. In neurodegenerative disease research, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to reduce oxidative stress and inflammation, leading to neuroprotective effects. In inflammation research, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been shown to have good solubility in various solvents, making it easy to use in various assays. However, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has some limitations for lab experiments, including its relatively low potency and selectivity compared to other compounds. Additionally, the exact mechanism of action of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol is not fully understood, which limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol. One area of research is the development of more potent and selective derivatives of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol that can be used in various therapeutic applications. Another area of research is the elucidation of the exact mechanism of action of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol, which will help to better understand its potential therapeutic applications. Additionally, the use of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol in combination with other compounds or therapies may enhance its therapeutic effects and reduce its limitations.
Synthesemethoden
3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol can be synthesized using a multi-step process that involves the reaction of 2-(5-bromo-2-nitrobenzyl) quinoxaline with 2-amino-1,2,3,4-tetrahydro-beta-carboline to form an intermediate compound. This intermediate is then reacted with phenol in the presence of a catalyst to yield 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol. The purity and yield of 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol can be improved by using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, 3-[2-(5-quinoxalinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
3-[2-(quinoxalin-5-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O/c31-19-7-3-5-17(15-19)26-25-21(20-8-1-2-9-22(20)29-25)11-14-30(26)16-18-6-4-10-23-24(18)28-13-12-27-23/h1-10,12-13,15,26,29,31H,11,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZMWPNICPLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)O)CC5=C6C(=CC=C5)N=CC=N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide](/img/structure/B6130351.png)
![1-methyl-4-{[5-(5-phenyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperidine](/img/structure/B6130352.png)
![4-bromo-3-{[(4-bromophenyl)amino]sulfonyl}benzoic acid](/img/structure/B6130353.png)
![N'-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6130356.png)
![N-butyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B6130366.png)
![2-bromo-6-methoxy-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6130379.png)
![2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6130386.png)
![3-[(1-adamantylcarbonyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6130397.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6130405.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6130412.png)
![2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6130413.png)
![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6130429.png)

![1-sec-butyl-5-(difluoromethyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6130443.png)